molecular formula C26H24N4O2 B1191855 TAS3681

TAS3681

カタログ番号: B1191855
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

TAS3681 is a potent and orally active androgen receptor antagonist. This compound suppressed the growth of AR positive prostate cancer (PCa) cells but did not affect that of AR-negative DU145 PCa cells, indicating a dependency on AR for efficacy. This compound effectively suppressed androgen-independent AR transactivation by growth factors and cytokines via AR downregulating activity. This compound treatment effectively decreased AR level in CRPC tumors in vivo. This compound exerts an anti-androgenic effect via two mechanisms of action: pure AR antagonism and AR decreasing activity. It is expected that this compound has a potential to overcome the resistance to current and 2nd-generation therapies targeting AR signaling.

科学的研究の応用

TAS3681 in Prostate Cancer Research

This compound has shown significant potential as a new type of androgen receptor (AR) antagonist, especially in the context of prostate cancer. Seki et al. (2018) studied this compound's role in inhibiting AR signaling in metastatic castration-resistant prostate cancer, a critical area of concern in contemporary oncology. Their findings revealed that this compound effectively acts against several AR mutations and has an antitumor effect in specific cancer models, highlighting its potential as a targeted therapy for aberrant AR-driven prostate cancer. This is further supported by another study by Minamiguchi et al. (2014), which demonstrated this compound’s capability to suppress growth in AR-positive prostate cancer cells, indicating its dependency on AR for efficacy. These findings are crucial, as they point towards this compound's potential in circumventing resistance to current and second-generation therapies targeting AR signaling, proposing a new therapeutic strategy in the treatment of castration-resistant prostate cancer (Seki et al., 2018) (Minamiguchi et al., 2014).

Potential in Overcoming Drug Resistance

Another critical aspect of this compound’s application is its role in addressing drug resistance, a significant challenge in cancer therapy. Kajiwara et al. (2017) explored how this compound impacts aberrant AR signaling that drives tumor resistance to AR-targeted therapies. Their research indicates that this compound down-regulates both full-length and splice variant AR, suggesting a mechanism through which it could potentially overcome the limitations of current treatments in castration-resistant prostate cancer (Kajiwara et al., 2017).

Biological Characterization and Action Mechanism

The biological characterization of this compound, including its mechanism of action, is a crucial area of research. A study by Minamiguchi et al. (2014) provides insights into how this compound does not stimulate AR nuclear translocation and suppresses transactivation in cells, indicative of its pure AR antagonist profile. It also shows effectiveness in suppressing androgen-independent AR transactivation by growth factors and cytokines via AR downregulation activity (Minamiguchi et al., 2014).

特性

分子式

C26H24N4O2

SMILES

Unknown

外観

Solid powder

同義語

TAS3681;  TAS-3681;  TAS 3681.; Unknown

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。